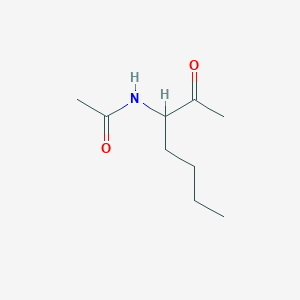

N-(2-oxoheptan-3-yl)acetamide

Descripción general

Descripción

N-(2-oxoheptan-3-yl)acetamide is an organic compound with the molecular formula C9H17NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-oxoheptan-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-oxoheptanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-oxoheptan-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various amide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Enzyme Inhibition

Recent studies have highlighted the potential of acetamide derivatives, including N-(2-oxoheptan-3-yl)acetamide, as inhibitors of several important enzymes. For instance, compounds with acetamide nuclei have shown significant inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. The binding affinities of these compounds were evaluated using molecular docking techniques, revealing promising results that suggest their potential as therapeutic agents .

Table 1: Inhibitory Activity of Acetamide Derivatives

| Compound Name | Target Enzyme | Binding Affinity (ΔG bind) | Reference |

|---|---|---|---|

| 5b | MAO-B | Better than Zonisamide | |

| 5c | MAO-B | Highest affinity | |

| 5d | AChE | Moderate |

Bioconjugation Technologies

2.1. Antibody-Drug Conjugates

This compound has potential applications in the development of antibody-drug conjugates (ADCs). ADCs combine the targeting capability of antibodies with the cytotoxicity of small molecule drugs, allowing for more effective cancer therapies. The incorporation of acetamide derivatives into ADCs can enhance their specificity and efficacy against cancer cells . This approach is particularly relevant for HER2-positive breast cancer, where ADCs have shown improved therapeutic outcomes.

Cosmetic Formulations

3.1. Skin Care Products

The compound is also being explored in cosmetic formulations due to its properties as a skin-conditioning agent. Studies indicate that acetamide derivatives can improve the stability and effectiveness of topical products by enhancing skin hydration and texture. The regulatory framework for cosmetic safety ensures that formulations containing such compounds undergo rigorous testing to confirm their efficacy and safety for consumer use .

Table 2: Properties of Cosmetic Formulations with Acetamide Derivatives

| Property | Effectiveness | Testing Method |

|---|---|---|

| Skin hydration | Significant | In vivo patch tests |

| Stability | High | Accelerated stability testing |

| Sensory properties | Improved feel | Consumer sensory evaluations |

Case Studies

4.1. Neuroprotective Effects

A study investigating the neuroprotective effects of this compound derivatives demonstrated their potential as therapeutic agents for neurodegenerative diseases. The research involved in vitro assays that assessed cell viability in the presence of oxidative stressors, showing that these compounds could significantly protect neuronal cells from damage .

4.2. Efficacy in Cancer Treatment

In another case study focusing on ADCs incorporating this compound, researchers found that these conjugates exhibited enhanced cytotoxicity against cancer cell lines compared to non-conjugated drugs. The study utilized various cancer models to evaluate the effectiveness of these ADCs, providing compelling evidence for their use in targeted therapy .

Mecanismo De Acción

The mechanism of action of N-(2-oxoheptan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

N-acetylserotonin: A compound with similar structural features but different biological activities.

Indole-3-acetic acid: Another compound with a similar amide group but distinct applications in plant biology.

Uniqueness

N-(2-oxoheptan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

N-(2-oxoheptan-3-yl)acetamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential applications in medicine and industry.

Chemical Structure and Properties

This compound features an amide functional group attached to a carbon chain with a ketone, making it a versatile compound for various chemical reactions. Its structure allows it to participate in oxidation, reduction, and substitution reactions, which can lead to the formation of derivatives with enhanced biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenases (COX), thereby reducing the production of pro-inflammatory mediators. This suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death . Its effectiveness varies across different cancer types, warranting further investigation into its selectivity and potency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in various cellular processes:

- Enzyme Inhibition : It can inhibit enzymes like COX and lipoxygenase (LOX), which play significant roles in inflammation and cancer progression.

- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-acetylserotonin | Antidepressant | Serotonin receptor modulation |

| Indole-3-acetic acid | Plant growth regulator | Auxin receptor interaction |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | Anti-inflammatory | Inhibition of inflammatory mediators |

This compound stands out due to its broad spectrum of biological activities and potential for drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This study supports its role as a potential anti-inflammatory therapeutic agent .

Future Directions

Given the promising biological activities observed, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

- Formulation Development : To create effective delivery systems for clinical applications.

Propiedades

IUPAC Name |

N-(2-oxoheptan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-9(7(2)11)10-8(3)12/h9H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAFDOQZXNRZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505587 | |

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30057-76-2 | |

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.